Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate

Catalog No.
S14147076
CAS No.
1402730-29-3
M.F
C9H16N4O2
M. Wt
212.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carb...

CAS Number

1402730-29-3

Product Name

Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate

IUPAC Name

tert-butyl N-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-5-6-4-7(10)13-12-6/h4H,5H2,1-3H3,(H,11,14)(H3,10,12,13)

InChI Key

ZYJSLBMEMHZAHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=NN1)N

Tert-butyl n-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate is a chemical compound with the molecular formula C9H16N4O2 and a molecular weight of 212.25 g/mol. It is classified as a carbamate and features a tert-butyl group, which contributes to its lipophilicity, enhancing its potential biological activity. The compound is characterized by the presence of a pyrazole ring, specifically substituted at the 3-position with an amino group and a methyl carbamate moiety. This unique structure may confer specific pharmacological properties, making it of interest in medicinal chemistry and drug development .

Typical of carbamates, including hydrolysis, transesterification, and reactions with nucleophiles. Hydrolysis can lead to the formation of the corresponding amine and alcohol. The compound may also undergo condensation reactions, where it can react with aldehydes or ketones to form imines or other derivatives. Additionally, it can serve as a substrate in coupling reactions involving amines or other nucleophiles due to its reactive carbamate functional group .

The synthesis of tert-butyl n-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate pyrazole derivative. A common approach is to first prepare 3-amino-1H-pyrazole through standard organic synthesis techniques, followed by alkylation with a suitable electrophile to introduce the methyl group. The final step involves coupling the resulting pyrazole derivative with tert-butyl carbamate under acidic or basic conditions to yield the desired product .

Tert-butyl n-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate may find applications in medicinal chemistry as a potential drug candidate due to its structural features that could interact favorably with biological targets. Its unique combination of properties might make it useful in developing therapeutics for conditions related to inflammation or metabolic disorders. Additionally, it could serve as a building block for synthesizing more complex molecules in pharmaceutical research .

Interaction studies involving tert-butyl n-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate would typically focus on its binding affinity and selectivity towards various biological targets. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to assess these interactions quantitatively. Understanding its pharmacokinetic profile—including absorption, distribution, metabolism, and excretion—would be crucial for evaluating its therapeutic potential .

Several compounds share structural similarities with tert-butyl n-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate1029413-55-50.67
Tert-butyl 5-amino-1H-indazole-1-carboxylate129488-10-40.69
Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate1029413-53-30.70
Tert-butyl 6-amino-1H-indazole-1-carboxylate219503-81-80.68
Tert-butyl 3-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine1196154-25-20.69

These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique aspect of tert-butyl n-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate lies in its specific substitution pattern on the pyrazole ring and the presence of the tert-butyl group, which may contribute to distinct biological activities compared to these similar compounds .

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

212.12732577 g/mol

Monoisotopic Mass

212.12732577 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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